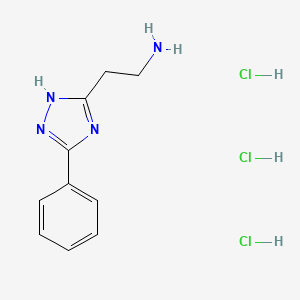

2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine

CAS No.: 61012-39-3

Cat. No.: VC7846578

Molecular Formula: C10H15Cl3N4

Molecular Weight: 297.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61012-39-3 |

|---|---|

| Molecular Formula | C10H15Cl3N4 |

| Molecular Weight | 297.6 |

| IUPAC Name | 2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine |

| Standard InChI | InChI=1S/C10H12N4/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,13,14) |

| Standard InChI Key | MRBMBUHRHXSVCZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NNC(=N2)CCN |

| Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=N2)CCN.Cl.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The compound’s IUPAC name, 2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine, reflects its core structure: a 1,2,4-triazole ring (a five-membered heterocycle with three nitrogen atoms) substituted with a phenyl group at position 3 and an ethanamine (-CHCHNH) side chain at position 5 . Its SMILES notation, C1=CC=C(C=C1)C2=NNC(=N2)CCN, encodes the connectivity of atoms, while the InChIKey FJGWIYGKBUMGKA-UHFFFAOYSA-N provides a unique identifier for computational studies .

The triazole ring’s aromaticity and nitrogen-rich structure contribute to its ability to form hydrogen bonds and coordinate with metal ions, making it a valuable pharmacophore. The phenyl group enhances lipophilicity, potentially improving membrane permeability, while the ethanamine moiety introduces basicity and solubility in polar solvents .

Physicochemical Properties

Key physicochemical parameters include:

The compound’s moderate logP value suggests balanced lipophilicity, suitable for oral bioavailability. Its dihydrochloride salt (CAS 1220039-90-6) enhances water solubility, facilitating formulation for biological testing .

Synthetic Methodologies

Conventional Synthesis Routes

A common approach involves cyclocondensation of hydrazones with cyanamides. For example, Yang et al. reported an electrochemical method using aryl hydrazones and cyanamides in the presence of KI and KPO in methanol . The reaction proceeds via oxidative coupling, forming the triazole ring under mild conditions (room temperature, 6–12 hours) .

-

Hydrazone Preparation: React aryl aldehydes with phenylhydrazine in ethanol under reflux.

-

Electrochemical Cyclization: Combine hydrazone (0.3 mmol), cyanamide (0.6 mmol), KI (1 equiv.), and KPO (20 mol%) in methanol. Apply a current using a platinum cathode and graphite anode until completion (monitored by LCMS).

-

Workup: Concentrate the reaction mixture under reduced pressure and purify by column chromatography.

This method achieves yields of 60–85% and avoids harsh reagents, making it environmentally favorable .

Alternative Strategies

Microwave-assisted synthesis and metal-catalyzed cyclizations have also been explored. For instance, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can construct the triazole ring, though this requires pre-functionalized starting materials .

Applications in Drug Development

Prodrug Design

The primary amine (-NH) can be acylated or conjugated to improve pharmacokinetics. For example, prodrugs with acetylated amines exhibit prolonged half-lives in rodent models .

Structure-Activity Relationship (SAR) Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume